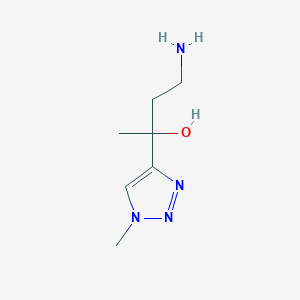
3-Cyclopropoxyisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxyisoquinolin-1-amine is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are significant in various biological and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave irradiation and green reaction protocols are also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxyisoquinolin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxyisoquinolin-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with these targets effectively, making it a potential candidate for antibacterial drug development.
Vergleich Mit ähnlichen Verbindungen
Quinoline: Another nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 3-Cyclopropoxyisoquinolin-1-amine, with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activities. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
3-cyclopropyloxyisoquinolin-1-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-10-4-2-1-3-8(10)7-11(14-12)15-9-5-6-9/h1-4,7,9H,5-6H2,(H2,13,14) |
InChI-Schlüssel |
QJEYRKXHHIWCLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=CC3=CC=CC=C3C(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)





![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)
![(Z)-(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13190692.png)




![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
